Superior Binding Affinity to Insulin-Degrading Enzyme (IDE) Compared to Clinical Standard Dapagliflozin
In silico molecular docking studies demonstrate that 6-isopropyl-3-formyl chromone (a 3-formylchromone derivative) exhibits a significantly higher binding affinity for the insulin-degrading enzyme (IDE) compared to the clinically approved SGLT2 inhibitor dapagliflozin [1].
| Evidence Dimension | Binding Energy (kcal/mol) to Insulin-Degrading Enzyme (IDE) |
|---|---|
| Target Compound Data | -8.5 kcal/mol for 6-isopropyl-3-formyl chromone |
| Comparator Or Baseline | Dapagliflozin: -7.9 kcal/mol; Vitexin: -8.3 kcal/mol; Myricetin: -8.4 kcal/mol |
| Quantified Difference | Target compound shows 0.6 kcal/mol stronger binding than dapagliflozin, and 0.1-0.2 kcal/mol stronger than other natural IDE inhibitors. |
| Conditions | In silico molecular docking using B3LYP calculations with three basis sets against human IDE protein structure. |
Why This Matters
This data suggests 3-formylchromone derivatives possess a superior molecular fit for a key diabetic target, providing a quantifiable advantage over a clinically used drug, which may guide the selection of this scaffold for further anti-diabetic drug development.
- [1] Alam, M. M., et al. (2024). Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods. Scientific Reports, 14, 13221. View Source
